molecular formula C19H20O3 B13392035 4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone

4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone

Cat. No.: B13392035
M. Wt: 296.4 g/mol
InChI Key: JQLYLIZUCKELHG-UHFFFAOYSA-N
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Description

2-Butyl-3-(4-hydroxylbenzonyl)benzofuran is a chemical compound with the molecular formula C19H18O3. It is a member of the benzofuran family, characterized by a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(4-hydroxylbenzonyl)benzofuran involves a multi-step process. One common method includes the following steps :

    Stirring and Reacting: 1-(4-methoxyphenyl)-1,3-heptanedione, an acrolein dimer, a halogenation reagent, and an acid catalyst are stirred and reacted in an organic solvent at 25-100°C for 1-8 hours.

    Separation: The reaction mixture is separated to obtain 2-butyl-3-(4-methoxybenzoyl)benzofuran.

    Stirring Reaction: The obtained compound is dispersed in an organic solvent containing an acid catalyst and stirred at 0-100°C for 1-8 hours to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high reaction selectivity and economic viability .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(4-hydroxylbenzonyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

2-Butyl-3-(4-hydroxylbenzonyl)benzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-3-(4-hydroxylbenzonyl)benzofuran involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate receptor activities, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3-(4-methoxybenzoyl)benzofuran
  • 2-Butyl-3-(4-chlorobenzoyl)benzofuran
  • 2-Butyl-3-(4-nitrobenzoyl)benzofuran

Uniqueness

2-Butyl-3-(4-hydroxylbenzonyl)benzofuran is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and interactions, making it a valuable compound in research and industry .

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(2-butyl-1-benzofuran-3-yl)methyl]-5-hydroxycyclohexa-2,4-dien-1-one

InChI

InChI=1S/C19H20O3/c1-2-3-7-19-16(15-6-4-5-8-18(15)22-19)11-13-9-10-14(20)12-17(13)21/h4-6,8-10,21H,2-3,7,11-12H2,1H3

InChI Key

JQLYLIZUCKELHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CC3=C(CC(=O)C=C3)O

Origin of Product

United States

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